5-(Piperazin-1-yl)benzofuran-2-carboxylic acid
Overview
Description
5-(Piperazin-1-yl)benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C13H14N2O3. It is an intermediate in the synthesis of various pharmaceuticals, including Vilazodone, a combined serotonin specific reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist currently under clinical evaluation for the treatment of major depression .
Mechanism of Action
Target of Action
It is an intermediate in the synthesis of vilazodone , a drug that acts as a combined serotonin specific reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist . Therefore, it is plausible that this compound may interact with similar targets.
Mode of Action
As an intermediate in the synthesis of Vilazodone , it may share similar mechanisms of action. Vilazodone acts by inhibiting the reuptake of serotonin and partially agonizing the 5-HT1A receptor , which are key players in mood regulation.
Biochemical Pathways
Given its potential role in the synthesis of vilazodone , it may influence the serotonin system, which plays a crucial role in mood regulation and has been implicated in conditions such as depression and anxiety.
Result of Action
As an intermediate in the synthesis of vilazodone , it may contribute to the therapeutic effects of this drug, which include mood elevation in individuals with depression.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid involves the following steps :
Starting Materials: The synthesis begins with 2-hydroxy-5-(piperazin-1-yl)benzaldehyde and glyoxal.
Reaction Conditions: Under nitrogen protection, zinc powder and tetrahydrofuran are added to a reactor, followed by the dropwise addition of titanium tetrachloride (TiCl4).
Intermediate Formation: The mixture is stirred to obtain 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde.
Further Reactions: Sodium hydroxide and copper sulfate solutions are added to the reactor, and the intermediate is further processed to obtain 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid.
Final Product: The acrylic acid derivative is dissolved in absolute ethanol, and tetrahydrofuran and anhydrous potassium carbonate are added to yield this compound ethyl ester. This ester can be hydrolyzed to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions and scaling up the synthesis process. This includes using larger reactors, ensuring consistent reagent quality, and employing efficient purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Piperazin-1-yl)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Piperazin-1-yl)benzofuran-2-carboxylic acid has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in drug development.
Medicine: It is an important intermediate in the synthesis of Vilazodone, which is being evaluated for the treatment of major depression.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
5-(Piperazin-1-yl)benzofuran-2-carboxamide: This compound is similar in structure but has an amide group instead of a carboxylic acid group.
Vilazodone: As mentioned, 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid is an intermediate in the synthesis of Vilazodone.
Uniqueness
This compound is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of pharmaceuticals like Vilazodone. Its ability to undergo various chemical reactions and its role in drug development highlight its importance in scientific research and industry.
Properties
IUPAC Name |
5-piperazin-1-yl-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)12-8-9-7-10(1-2-11(9)18-12)15-5-3-14-4-6-15/h1-2,7-8,14H,3-6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDYUFFJOJVGMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598839 | |
Record name | 5-(Piperazin-1-yl)-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183288-47-3 | |
Record name | 5-(1-Piperazinyl)-2-benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183288-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Piperazin-1-yl)-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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